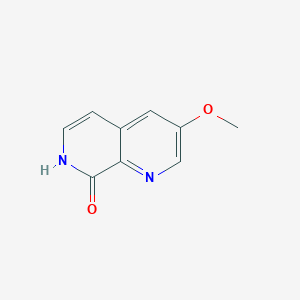

3-methoxy-1,7-naphthyridin-8(7H)-one

Description

Contextual Significance of Naphthyridinone Scaffolds in Chemical Science

Naphthyridinones are bicyclic heterocyclic compounds containing two nitrogen atoms within their fused ring system. Their structural rigidity and capacity for diverse chemical functionalization make them valuable scaffolds in synthetic and medicinal chemistry.

Bicyclic heterocycles, which feature two joined rings with at least one non-carbon atom, are integral to organic and medicinal chemistry. openaccessjournals.comwikipedia.org These structures are prevalent in many biologically important molecules and approved pharmaceutical agents. youtube.comresearchgate.net Their defined three-dimensional shapes allow them to interact with high specificity with biological targets. The fusion of two rings restricts conformational flexibility, which can be advantageous in designing molecules with specific binding properties. wikipedia.org The presence of heteroatoms like nitrogen introduces sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. nih.gov

Naphthyridines, also known as diazanaphthalenes, are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomeric arrangements for the nitrogen atoms, leading to structures such as 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines. rsc.orgnih.gov The corresponding naphthyridinones (naphthyridines with a carbonyl group in one of the rings) also exist in various isomeric forms. nih.gov Each isomeric scaffold presents a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, influencing its chemical reactivity and interaction with other molecules. nih.govrsc.org This structural diversity has made the various naphthyridinone cores attractive targets for chemical synthesis and evaluation in drug discovery programs. mdpi.comnih.govresearchgate.net

| Isomer | Nitrogen Positions | Key Research Areas |

|---|---|---|

| 1,5-Naphthyridine | 1 and 5 | Materials science, coordination chemistry |

| 1,6-Naphthyridine | 1 and 6 | Medicinal chemistry (e.g., kinase inhibitors) nih.gov |

| 1,7-Naphthyridine (B1217170) | 1 and 7 | Exploration in medicinal chemistry |

| 1,8-Naphthyridine | 1 and 8 | Anticancer agents, antibacterial compounds nih.gov |

| 2,6-Naphthyridine | 2 and 6 | Synthetic methodology development |

| 2,7-Naphthyridine (B1199556) | 2 and 7 | Antitumor drug development nih.govmdpi.com |

Historical Perspective of 1,7-Naphthyridinone Derivatization and Exploration

The first derivative of the parent naphthyridine ring system was synthesized in 1893. rsc.org However, the unsubstituted 1,7-naphthyridine was not prepared until 1958. rsc.org Since then, interest in the chemistry of all naphthyridine isomers has grown significantly. The development of synthetic methodologies to access these cores has been a continuous area of research. Early work focused on classical condensation reactions, while modern approaches employ more sophisticated cross-coupling and cycloaddition strategies to build the bicyclic framework and introduce a wide array of substituents. nih.govnih.gov The exploration of 1,7-naphthyridinone derivatives, in particular, has been part of a broader effort to systematically explore the chemical space occupied by all possible naphthyridinone isomers.

Rationale for Investigating 3-Methoxy-1,7-Naphthyridin-8(7H)-one as a Specific Derivative

The specific choice to investigate This compound is rooted in fundamental principles of medicinal and organic chemistry, particularly the concepts of positional isomerism and substituent effects.

Positional isomerism refers to compounds that have the same molecular formula and the same functional groups but differ in the position of those functional groups on the carbon skeleton. creative-chemistry.org.ukstudysmarter.co.uk In the context of naphthyridinones, the placement of a substituent at different positions on the bicyclic ring can lead to distinct physical and chemical properties. mdpi.com

The methoxy (B1213986) group (-OCH₃) at the 3-position of the 1,7-naphthyridin-8(7H)-one core is a key feature. A substituent's effect is typically analyzed in two parts: its inductive effect and its resonance effect. libretexts.org

Inductive Effect : Oxygen is more electronegative than carbon, so the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.

Resonance Effect : The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic ring system, which is an electron-donating resonance effect.

The interplay of these electronic effects can significantly alter the electron distribution within the naphthyridinone core. nih.govrsc.org This, in turn, can influence properties such as the basicity of the nitrogen atoms, the reactivity of the ring towards further chemical modification, and the molecule's intermolecular interaction potential. The specific placement at the 3-position, adjacent to one of the ring nitrogens and conjugated with the carbonyl group, creates a unique electronic environment compared to methoxy groups at other positions. This precise positioning is what makes This compound a distinct chemical entity worthy of targeted investigation.

| Effect | Description | Potential Influence on the 1,7-Naphthyridinone Core |

|---|---|---|

| Inductive Effect | Electron withdrawal through the sigma bond due to oxygen's electronegativity. | Modulates the basicity of nearby nitrogen atoms. |

| Resonance Effect | Electron donation into the pi-system via oxygen's lone pairs. | Affects the aromaticity and reactivity of the ring system. |

| Steric Effect | The physical space occupied by the methoxy group. | Can influence the preferred conformation and interaction with other molecules. |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3-methoxy-7H-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-6-2-3-10-9(12)8(6)11-5-7/h2-5H,1H3,(H,10,12) |

InChI Key |

TUCRFOHEIQQZRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CNC2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Methoxy 1,7 Naphthyridin 8 7h One Derivatives

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the naphthyridinone core is a complex process due to the presence of both an electron-donating methoxy (B1213986) group and the generally electron-deficient nature of the pyridine (B92270) and pyridinone rings. msu.edumsu.edu The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. Conversely, the methoxy group is an activating substituent that directs incoming electrophiles to the ortho and para positions. msu.edu The outcome of these reactions, therefore, is highly dependent on the specific reaction conditions and the nature of the electrophile.

The mechanism of EAS typically involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid removal of a proton to restore aromaticity. msu.edu The first step is generally the rate-determining step of the reaction. msu.edu

Nitration Studies on Naphthyridinone Cores

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. While specific nitration studies on 3-methoxy-1,7-naphthyridin-8(7H)-one are not extensively documented in readily available literature, the reactivity of related heterocyclic systems provides insights into the expected outcomes. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which acts as the electrophile.

For the this compound scaffold, several positions are potential sites for nitration. The methoxy group at C3 strongly activates the C2 and C4 positions for electrophilic attack. However, the C4 position is part of the pyridinone ring, which is generally less reactive than a benzene (B151609) ring. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Therefore, substitution on this ring is less likely unless under forcing conditions. The regioselectivity will be a balance between the activating effect of the methoxy group and the deactivating effects of the heterocyclic nitrogen atoms and the lactam carbonyl group.

| Reactant | Reagents | Potential Product(s) | Controlling Factors |

| This compound | HNO₃ / H₂SO₄ | 3-methoxy-X-nitro-1,7-naphthyridin-8(7H)-one | Directing effect of the methoxy group, deactivating effect of the pyridine ring, steric hindrance. |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient heterocyclic systems like naphthyridinones. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. ntu.edu.sg The presence of electron-withdrawing groups on the ring stabilizes this intermediate and facilitates the reaction. masterorganicchemistry.com

In the context of this compound derivatives, SNAr reactions are most effective when a good leaving group, such as a halogen, is present on the ring. For instance, a chloro or bromo substituent at positions C5, C6, or C8 can be readily displaced by a variety of nucleophiles. While the methoxy group itself is generally a poor leaving group, its displacement can be achieved under certain conditions, particularly in intramolecular reactions. ntu.edu.sg

A study on the synthesis of 2-methoxy-3-aryl-1,8-naphthyridines demonstrated the efficient displacement of a chloro group by sodium methoxide (B1231860), highlighting the utility of SNAr in modifying the naphthyridine core. researchgate.net

| Substrate | Nucleophile | Product | Reaction Type |

| 2-chloro-3-aryl-1,8-naphthyridine | Sodium methoxide | 2-methoxy-3-aryl-1,8-naphthyridine | SNAr |

| Halogenated 1,7-naphthyridinone | Amines, Alkoxides, Thiolates | Substituted 1,7-naphthyridinone | SNAr |

Oxidation and Reduction Pathways

The oxidation and reduction of the naphthyridinone scaffold can lead to a variety of interesting and useful derivatives. The pyridinone ring contains a lactam functionality which can potentially be reduced. Furthermore, the pyridine ring can be oxidized to an N-oxide, which can then undergo further transformations.

In the synthesis of lophocladine analogs, a three-component reaction was developed that forms dihydro-2,7-naphthyridine-1-ones as unstable intermediates. acs.orgnih.gov These intermediates could be either oxidized to the corresponding naphthyridones using an oxidizing agent like chloranil, or reduced to tetrahydronaphthyridones using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.gov This demonstrates the accessibility of different oxidation states of the naphthyridinone core.

| Starting Material | Reagent | Product | Transformation |

| Dihydro-2,7-naphthyridine-1-one | Chloranil | 2,7-naphthyridine-1-one | Oxidation |

| Dihydro-2,7-naphthyridine-1-one | Sodium Borohydride (NaBH₄) | Tetrahydro-2,7-naphthyridine-1-one | Reduction |

Functional Group Interconversions on the Naphthyridinone Scaffold

Functional group interconversions are essential for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. For this compound, key functional groups that can be manipulated include the methoxy group and the lactam moiety.

The methoxy group can be cleaved to reveal the corresponding hydroxy-naphthyridinone. This transformation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then be used as a handle for further functionalization, for example, through etherification or esterification reactions.

The lactam carbonyl group at C8 can be converted into a thio-lactam using reagents like Lawesson's reagent. The lactam can also be converted to the corresponding 8-chloro-1,7-naphthyridine (B76041) by treatment with phosphoryl chloride (POCl₃) or a similar chlorinating agent. This 8-chloro derivative is an important intermediate for nucleophilic substitution and cross-coupling reactions.

| Functional Group | Reagent(s) | New Functional Group | Significance |

| 3-Methoxy | BBr₃, HBr | 3-Hydroxy | Allows for further O-functionalization. |

| 8-Keto (lactam) | POCl₃ | 8-Chloro | Precursor for SNAr and cross-coupling. |

| 8-Keto (lactam) | Lawesson's Reagent | 8-Thio (thio-lactam) | Modifies electronic and biological properties. |

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions of stable heteroaromatic systems like naphthyridinones are generally not common and require specific conditions or strategically placed functional groups to proceed. The inherent stability of the aromatic system makes ring-opening energetically unfavorable.

However, in certain contexts, such as biocatalytic transformations, ring-opening of aromatic systems can be achieved. For example, enzymatic epoxidation of naphthalene (B1677914) followed by nucleophilic ring-opening has been demonstrated. nih.gov While not directly applicable to this compound, this illustrates that under specific catalytic conditions, even stable aromatic rings can be opened.

For the naphthyridinone core, ring-opening would likely require initial reduction to break the aromaticity, followed by cleavage of one of the C-N bonds in the lactam. Ring-closing reactions, on the other hand, are fundamental to the synthesis of the naphthyridinone scaffold itself, often involving intramolecular cyclization of a substituted pyridine derivative.

Metal-Catalyzed Reactions and Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are particularly valuable for the functionalization of heteroaromatic compounds.

For the this compound scaffold, cross-coupling reactions are typically performed on a halogenated precursor. For instance, an 8-chloro-3-methoxy-1,7-naphthyridine, synthesized from the parent naphthyridinone, can serve as an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.gov

Studies have shown that cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents (Grignard and organozinc reagents) are also highly effective, providing access to a wide range of polyfunctionalized naphthyridines. nih.gov In some cases, these cobalt-catalyzed reactions exhibit a broader scope than their palladium-catalyzed counterparts. nih.gov

A study on the synthesis of 6,8-disubstituted 1,7-naphthyridines extensively utilized palladium-catalyzed cross-coupling reactions to build a library of potent and selective phosphodiesterase type 4D inhibitors, demonstrating the power of this methodology in medicinal chemistry. nih.gov

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Halo-naphthyridine + Boronic acid/ester | C-C |

| Negishi | Cobalt or Palladium | Halo-naphthyridine + Organozinc reagent | C-C |

| Buchwald-Hartwig | Palladium | Halo-naphthyridine + Amine | C-N |

| Heck | Palladium | Halo-naphthyridine + Alkene | C-C |

Computational and Theoretical Investigations of 3 Methoxy 1,7 Naphthyridin 8 7h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of 3-methoxy-1,7-naphthyridin-8(7H)-one. These methods allow for a detailed analysis of the molecule's structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide a robust framework for understanding its stability and electronic characteristics. By solving the Kohn-Sham equations, researchers can determine molecular orbital energies, geometric parameters like bond lengths and angles, and vibrational frequencies. The accuracy of these predictions is highly dependent on the choice of functionals and basis sets.

The 1,7-naphthyridin-8(7H)-one scaffold can exist in different tautomeric forms, primarily the lactam and lactim forms. The position of the methoxy (B1213986) group on the naphthyridine ring influences the equilibrium between these tautomers. DFT calculations are crucial for determining the relative energies of these tautomeric forms and predicting the most stable structure under different conditions (gas phase and in various solvents).

The study of tautomeric equilibria is vital as the reactivity and biological activity of a molecule can be highly dependent on the dominant tautomer. bohrium.com For instance, the keto (lactam) form and the enol (lactim) form of a related compound, 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, were investigated using DFT methods, which revealed the keto form to be more stable in both the gas phase and in ethanol. nih.gov Similar computational approaches can be applied to this compound to predict its tautomeric preferences. The barrier heights for the tautomerization process can also be calculated, providing insights into the kinetics of the equilibrium. nih.gov

Table 1: Hypothetical Relative Energies of Tautomers of this compound Calculated by DFT

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 8-hydroxy-3-methoxy-1,7-naphthyridine (Lactim) | 0.00 | 2.50 |

| This compound (Lactam) | -3.25 | -1.50 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the public domain.

Understanding how this compound interacts with biological macromolecules is fundamental to its potential therapeutic applications. Interaction energy analysis, often performed using DFT or other high-level quantum mechanical methods, can quantify the strength and nature of these interactions. This analysis decomposes the total interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, particularly its interactions with protein targets.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a target protein.

Docking studies can reveal crucial information about the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, molecular docking studies on 2-methoxy-3-aryl-1,8-naphthyridines were conducted against topoisomerase II DNA gyrase enzyme to explore their potential as antimicrobial agents. researchgate.net Similarly, derivatives of 3-methoxy flavone (B191248) have been docked into the binding pockets of estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to investigate their anti-breast cancer activity. nih.gov

Table 2: Example of Molecular Docking Results for a Naphthyridine Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LYS745, MET793, ASP855 |

| Hydrogen Bonds | LYS745 (backbone NH), ASP855 (side chain C=O) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743, LEU844 |

Note: This table is illustrative and based on typical results for small molecule inhibitors of protein kinases.

Free Energy Perturbation (FEP) Calculations

Free Energy Perturbation (FEP) is a powerful and rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. ed.ac.uknih.gov FEP calculations are based on statistical mechanics and molecular dynamics simulations, providing more accurate predictions of binding affinities compared to simpler methods like molecular docking.

Although specific FEP calculations for this compound have not been reported, the technique is well-suited for studying congeneric series of naphthyridinone derivatives to guide the design of more potent analogs. biorxiv.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel bioactive molecules. dovepress.compatsnap.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

In the context of this compound, a pharmacophore model could be developed based on a set of known active ligands that bind to a target of interest, such as a protein kinase. This ligand-based approach would involve aligning the conformations of these active molecules to identify common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.comresearchgate.net Alternatively, if the 3D structure of the target protein is known, a structure-based pharmacophore can be generated by analyzing the key interactions between the protein's active site and a known inhibitor. dovepress.com

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity. dovepress.comits.ac.id For instance, a study on 1,7-naphthyridine (B1217170) analogues as inhibitors of PIP4K2A utilized machine learning and molecular docking to predict their inhibitory activity, a process conceptually similar to virtual screening where computational models are used to prioritize compounds. nih.gov

The results of a virtual screening campaign can be further refined using molecular docking simulations to predict the binding affinity and orientation of the hit compounds within the target's active site. nih.govmdpi.com This integrated approach of pharmacophore modeling and virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery of new drug candidates based on the this compound scaffold.

To illustrate the potential output of such a study, a hypothetical data table is presented below, showcasing the kind of results a virtual screening and docking study might yield for analogues of this compound.

| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interactions |

| MNO-001 | 0.95 | -9.8 | 0.15 | H-bond with GLU-85, Pi-pi stacking with PHE-146 |

| MNO-002 | 0.92 | -9.5 | 0.28 | H-bond with LYS-33, Hydrophobic interaction with LEU-135 |

| MNO-003 | 0.88 | -9.1 | 0.55 | H-bond with GLU-85, H-bond with ASP-161 |

| MNO-004 | 0.85 | -8.7 | 1.20 | Pi-pi stacking with PHE-146, Hydrophobic interaction with VAL-41 |

De Novo Design Approaches (e.g., Deep Learning, Reinforcement Learning)

De novo drug design is a computational strategy that aims to generate entirely new molecular structures with desired pharmacological properties. arxiv.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build molecules from scratch, atom by atom or fragment by fragment.

Modern de novo design heavily incorporates artificial intelligence, particularly deep learning and reinforcement learning. arxiv.org For a scaffold like this compound, these methods could be employed to design novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Deep learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large datasets of known active molecules to learn the underlying chemical patterns and generate new molecules with similar characteristics. Reinforcement learning can then be used to fine-tune the generative process by rewarding the model for creating molecules that meet specific criteria, such as high predicted binding affinity to a target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The application of these advanced computational techniques could lead to the discovery of highly innovative 1,7-naphthyridin-8(7H)-one derivatives that would be unlikely to be found through traditional screening methods. The design of 2,7-naphthyridinone-based MET kinase inhibitors, for example, demonstrates how a core scaffold can be elaborated to achieve potent and selective inhibition. nih.gov

A hypothetical table illustrating the output of a de novo design campaign is shown below.

| Generated Molecule | Predicted Affinity (nM) | Synthetic Accessibility Score | Desirability Score | Proposed Target |

| DN-Naph-01 | 15 | 8.5 | 0.92 | Kinase A |

| DN-Naph-02 | 28 | 7.9 | 0.88 | Kinase B |

| DN-Naph-03 | 8 | 9.1 | 0.95 | Kinase A |

| DN-Naph-04 | 45 | 8.2 | 0.85 | Kinase C |

Fragment-Based Computational Design

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small chemical fragments, which typically have low molecular weight. drughunter.comdrugdiscoverychemistry.com These fragments usually bind to the target protein with low affinity, but their binding is often highly efficient in terms of the binding energy per atom.

In a computational FBDD approach for this compound, the naphthyridinone core itself could be considered a starting fragment. Computational methods would then be used to identify small chemical fragments that can bind to adjacent pockets in the target's active site. These fragments can then be computationally linked or grown to create a larger, more potent molecule. nih.gov

Virtual fragment screening can be performed using docking simulations to predict the binding of a library of fragments to the target protein. Once promising fragments are identified, they can be computationally merged with the this compound scaffold. This process can be guided by structural information from X-ray crystallography or NMR spectroscopy of the target protein. A study on the discovery of 8-hydroxyquinoline-7-carboxylic acid as a metallo-β-lactamase inhibitor showcases the successful application of fragment-based screening and subsequent hit optimization. nih.gov

The table below illustrates hypothetical results from a fragment-based computational design study, starting with the 1,7-naphthyridin-8(7H)-one core.

| Core Scaffold | Fragment Hit | Linking/Growing Strategy | Predicted Affinity of Merged Molecule (µM) |

| 1,7-Naphthyridin-8(7H)-one | F-045 (pyrazole) | Alkyl linker | 5.2 |

| 1,7-Naphthyridin-8(7H)-one | F-123 (imidazole) | Direct fusion | 8.9 |

| 1,7-Naphthyridin-8(7H)-one | F-078 (pyrrolidine) | Ether linkage | 3.5 |

| 1,7-Naphthyridin-8(7H)-one | F-210 (thiazole) | Amide linker | 6.1 |

Conformational Analysis and Dynamics

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. nih.gov For a molecule like this compound, understanding its conformational preferences is crucial for predicting how it will interact with a biological target.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of molecules over time. ed.ac.uk An MD simulation of this compound would involve calculating the forces between the atoms and using these forces to simulate the molecule's motion. This can reveal the accessible conformations and the flexibility of different parts of the molecule. A study on naphthyridine dimers has utilized conformational analysis to understand their binding to DNA and RNA. nih.gov

The insights gained from conformational analysis and MD simulations can be used to refine pharmacophore models, improve the accuracy of docking simulations, and guide the design of new analogues with optimized conformational properties. For example, by identifying the bioactive conformation, medicinal chemists can design more rigid molecules that are pre-organized to bind to the target, which can lead to an increase in binding affinity.

Solvent Effects in Theoretical Calculations (e.g., Polarizable Continuum Models)

Most biological processes occur in an aqueous environment, and the presence of a solvent can have a significant impact on the structure, stability, and reactivity of a molecule. Therefore, it is important to account for solvent effects in theoretical calculations.

Polarizable Continuum Models (PCMs) are a class of implicit solvation models that represent the solvent as a continuous medium with a given dielectric constant. These models are computationally efficient and can provide a good approximation of the electrostatic interactions between the solute and the solvent.

When performing theoretical calculations on this compound, such as conformational analysis or the calculation of electronic properties, the use of a PCM can significantly improve the accuracy of the results. By modeling the solvent, it is possible to obtain a more realistic picture of the molecule's behavior in a biological environment. For example, the relative energies of different conformers can change in the presence of a solvent, and a PCM can capture these effects.

The table below provides a hypothetical comparison of calculated properties for this compound in the gas phase versus in a solvent model.

| Property | Gas Phase Calculation | PCM Calculation (Water) |

| Dipole Moment (Debye) | 3.5 | 4.8 |

| Energy of Conformer 1 (kcal/mol) | 0.0 | 0.0 |

| Energy of Conformer 2 (kcal/mol) | +1.2 | +0.8 |

| HOMO Energy (eV) | -6.2 | -6.5 |

| LUMO Energy (eV) | -1.5 | -1.8 |

Structure Activity Relationship Sar Studies Centered on the 1,7 Naphthyridin 8 7h One Scaffold

Impact of Substitution at the 3-Position (Methoxy Group)

The methoxy (B1213986) group is a common substituent in medicinal chemistry that can significantly influence a molecule's biological activity by affecting its electronic properties, lipophilicity, and metabolic stability. researchgate.net While detailed SAR studies for the 3-methoxy group on the 1,7-naphthyridin-8(7H)-one scaffold are not extensively documented in publicly available literature, the impact of this substitution can be inferred from related naphthyridine isomers.

For instance, in a series of 2-methoxy-3-aryl-1,8-naphthyridines, certain derivatives demonstrated significant antimicrobial activity. nih.gov Similarly, 3-methoxysampangine, a derivative of the 2,7-naphthyridine (B1199556) alkaloid sampangine, exhibited antimalarial, antifungal, and cytotoxic properties. nih.govmdpi.com The methoxy group is known to act as a hydrogen bond acceptor and can enhance ligand-target binding and improve absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Its electron-donating nature can also modulate the reactivity and binding affinity of the entire heterocyclic system.

Influence of Nitrogen Positions on Biological Activity

A comparison of different naphthyridinone isomers highlights this structure-dependent activity:

1,8-Naphthyridines: This scaffold is famously the core of the quinolone class of antibiotics, including nalidixic acid and enoxacin, which target bacterial DNA gyrase. nih.govmdpi.com

1,6-Naphthyridinones: Derivatives of this isomer have been investigated for applications related to the cardiovascular system. nih.gov

1,5-Naphthyridines: Alkaloids based on this scaffold, such as 10-methoxycanthin-6-one, have shown potent anticancer effects. mdpi.com

2,7-Naphthyridinones: This scaffold is found in natural products like sampangine, which displays antimalarial activity, and has been developed as a promising core for MET kinase inhibitors in cancer therapy. nih.govmdpi.comresearchgate.net

This diversity underscores that the placement of nitrogen atoms is a key determinant of the therapeutic application of the naphthyridinone scaffold. The 1,7-naphthyridine (B1217170) arrangement provides a unique electronic and steric profile that is explored in its own right for various therapeutic targets.

Stereochemical Considerations and Atropoisomerism in Naphthyridinone Derivatives

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. A specific form of stereoisomerism relevant to many drug scaffolds is atropisomerism, a type of axial chirality that results from hindered rotation around a single bond. nih.govacademie-sciences.fr This phenomenon is particularly common in biaryl systems but can occur in any molecule where rotation around a bond is sufficiently restricted by steric hindrance. nih.govnih.gov

Atropisomers are classified based on their rotational stability, and even those that interconvert rapidly can bind to their targets in a stereoselective manner. nih.govacademie-sciences.fr While specific studies on atropisomerism in 3-methoxy-1,7-naphthyridin-8(7H)-one are not prominent, the potential for its existence is clear. Introducing bulky substituents on the naphthyridinone core or on a group attached at a position adjacent to a rotatable bond (e.g., an N-aryl substituent at the 7-position) could create the necessary steric clash to restrict rotation and generate stable atropisomers. These distinct, non-superimposable isomers could exhibit significantly different biological activities, potencies, and safety profiles.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent analogues.

A QSAR study was specifically performed on a library of 1,7-naphthyridine analogues to predict their inhibitory activity against Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A). nih.gov This study successfully developed predictive models using machine learning algorithms, including Multilinear Regression (MLR), Artificial Neural Network (ANN), and Support Vector Machine (SVM). nih.gov The models identified several key molecular descriptors related to atomic properties and molecular shape as being most relevant for describing the biological activity. nih.gov

Similarly, a QSAR study on the related 1,8-naphthyridin-4-one scaffold found that the position, size, and polarity of substituents were the predominant factors controlling their activity as photosystem II inhibitors. nih.gov These studies demonstrate that QSAR methodologies can be effectively applied to the 1,7-naphthyridin-8(7H)-one scaffold to rationalize SAR data and facilitate the targeted design of new derivatives.

| QSAR Model Details for 1,7-Naphthyridine Analogues nih.gov | |

| Technique | Multilinear Regression (MLR) |

| Algorithm | Genetic Function Approximation (GFA) |

| Key Descriptors | ATSC7p, MATS8c, MATS6i, SpMin2_Bhv, etc. |

| Predictive Performance (R²) | 0.9088 |

| Cross-Validation (Q²) | 0.7662 |

Chemogenomic Approaches and Scaffold Hopping Concepts

Chemogenomics aims to systematically study the effect of a wide array of chemical compounds on a large number of biological targets. This approach helps in identifying new uses for existing compounds and understanding the broader biological role of different chemical scaffolds.

Within this context, scaffold hopping is a powerful strategy in drug design used to identify structurally novel compounds that retain the biological activity of a known parent molecule. uniroma1.itnih.gov This involves replacing the central core (the scaffold) of a lead compound with a structurally different one while maintaining the three-dimensional arrangement of key pharmacophoric features. researchgate.net The goals of scaffold hopping are often to improve properties like solubility or metabolic stability, reduce toxicity, or discover novel intellectual property. uniroma1.itresearchgate.netnih.gov

For the 1,7-naphthyridin-8(7H)-one core, a scaffold hopping approach could involve its replacement with other bicyclic heteroaromatics such as quinolinones, 1,6-naphthyridinones, or pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.govresearchgate.net The objective would be to find a new core that presents the essential binding groups (e.g., the methoxy group and other substituents) in a similar spatial orientation to the original target, potentially leading to a new class of compounds with improved drug-like properties.

Analog Series-Based Scaffold Analysis

The analysis of analog series is a cornerstone of medicinal chemistry. This process involves the systematic synthesis and biological evaluation of a series of compounds (analogs) that share a common core structure but differ in their peripheral substituents. By comparing the activities of these analogs, researchers can deduce the SAR, identify the essential core structure (the scaffold) responsible for the primary biological activity, and determine which positions on the scaffold are amenable to substitution for optimizing potency and other properties.

For example, a study on a series of 8-hydroxy-1,6-naphthyridines involved creating numerous analogs with different substitutions at various positions to optimize their antileishmanial activity. nih.gov Through this process, the 8-hydroxy-1,6-naphthyridine core was confirmed as the essential scaffold, and the SAR for different substituent groups was established. A similar approach applied to a series of compounds built upon the this compound scaffold would allow medicinal chemists to precisely map the contributions of different functional groups and refine the molecule to achieve a desired therapeutic profile.

Advanced Analytical Techniques for Characterization of 3 Methoxy 1,7 Naphthyridin 8 7h One

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-methoxy-1,7-naphthyridin-8(7H)-one by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR would be used to determine the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, specific chemical shifts (δ) would be expected for the methoxy (B1213986) group protons, the aromatic protons on the naphthyridine core, and the proton on the nitrogen atom. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. Distinct signals would be observed for the methoxy carbon, the carbonyl carbon, and the various aromatic carbons of the naphthyridine ring system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Specific experimental data for this compound is not publicly available. The following table represents predicted values based on the analysis of similar structures.

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | 7.8 - 8.2 | 140 - 145 |

| 3 (C-OCH₃) | - | 155 - 160 |

| 4 | 6.8 - 7.2 | 110 - 115 |

| 5 | 8.0 - 8.4 | 145 - 150 |

| 6 | 7.0 - 7.4 | 115 - 120 |

| 7 (N-H) | 9.0 - 11.0 | - |

| 8 (C=O) | - | 160 - 165 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): Standard MS would be used to identify the molecular ion peak (M+), which corresponds to the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thus confirming its molecular formula.

Data Table: Expected Mass Spectrometry Data

| Technique | Expected Data |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Exact Mass | 176.0586 g/mol |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O (amide) bond, C-O (ether) bond, and the aromatic C-H and C=C bonds.

Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methoxy) | 2850 - 2960 |

| C=O Stretch (amide) | 1650 - 1690 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The presence of the conjugated naphthyridinone system in this compound is expected to give rise to characteristic absorption maxima (λmax) in the UV region.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise arrangement of atoms in the solid state. This technique would provide unequivocal confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. As of now, no public crystallographic data for this specific compound is available.

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A suitable HPLC method would be developed using a specific column (e.g., C18) and mobile phase to determine the purity of this compound. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment. This method separates components based on their boiling points and interactions with the stationary phase.

Emerging Analytical Techniques (e.g., X-ray Fluorescence for Binding Events)

The characterization of small molecule interactions with their biological targets is a cornerstone of drug discovery and chemical biology. While traditional methods provide invaluable information, there is a continuous drive to develop and adapt novel analytical techniques that offer unique advantages in sensitivity, specificity, and the ability to probe complex biological systems. One such emerging application is the use of X-ray Fluorescence (XRF) to investigate the binding events of molecules like this compound.

X-ray Fluorescence is a powerful and non-destructive analytical technique primarily used for elemental analysis. rsc.org The fundamental principle of XRF involves the excitation of a sample's atoms using a primary X-ray source. spectro.com When an atom in the sample is struck by an X-ray of sufficient energy, an electron from one of its inner orbital shells is ejected. rsc.org This creates a vacancy, rendering the atom unstable. To regain stability, an electron from a higher energy orbital shell fills the vacancy, and the excess energy is released in the form of a fluorescent X-ray. hitachi-hightech.com The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for the identification and quantification of the elements present in the sample. spectro.comdrawellanalytical.com

While XRF does not directly detect non-metallic small molecules like this compound, its application to studying binding events can be ingeniously approached, particularly in the context of metalloproteins. Many enzymes and receptors, which are common targets for small molecule drugs, are metalloproteins, meaning they contain one or more metal ions that are essential for their structure or function. acs.org XRF can be employed to quantify these bound metals with high sensitivity and specificity. acs.org

A hypothetical application of XRF to study the binding of this compound could involve a competitive binding assay with a metalloprotein. For instance, if this compound is designed to bind to the active site of a zinc-containing enzyme, it might displace the zinc ion upon binding. By monitoring the zinc-specific XRF signal from the enzyme in the presence of increasing concentrations of this compound, one could indirectly observe the binding event. A decrease in the zinc XRF signal would correlate with an increase in the concentration of the small molecule, indicating that it is displacing the zinc ion from the active site.

This approach offers a label-free method for detecting the binding of the small molecule, as it does not require modification of the compound with a fluorescent or radioactive tag. Synchrotron-based XRF microscopy further enhances this technique by allowing for the mapping of elemental distributions within biological samples with high spatial resolution, potentially providing insights into the localization of these binding events within cells or tissues. nih.gov

The combination of gel electrophoresis with XRF is another powerful strategy. acs.org A metalloprotein could be incubated with this compound and then subjected to non-denaturing gel electrophoresis to separate the protein-ligand complex from the unbound molecule. Subsequent XRF analysis of the protein band can quantify the amount of metal remaining, thereby providing a measure of the extent of ligand binding. acs.org

To illustrate the potential of this technique, a hypothetical dataset from an XRF-based binding assay for this compound with a target metalloprotein is presented below. In this scenario, the binding of the compound to the protein causes a displacement of a key metal ion, which is then quantified by XRF.

| Concentration of this compound (µM) | Normalized Metal XRF Signal Intensity (a.u.) | Standard Deviation |

|---|---|---|

| 0 | 1.00 | 0.05 |

| 10 | 0.85 | 0.04 |

| 25 | 0.62 | 0.05 |

| 50 | 0.41 | 0.03 |

| 100 | 0.23 | 0.02 |

| 200 | 0.11 | 0.01 |

The data in the table demonstrates a clear dose-dependent decrease in the metal's XRF signal as the concentration of this compound increases, which is indicative of competitive displacement and therefore, binding. This approach highlights the potential of XRF as a valuable, albeit indirect, method for characterizing the binding events of small molecules with metalloproteins, offering a complementary technique to more established biophysical methods.

Applications of 1,7 Naphthyridin 8 7h One Derivatives in Chemical Biology and As Chemical Probes

Design and Synthesis of Naphthyridinone-Based Chemical Probes

The design of chemical probes based on the naphthyridinone scaffold is a strategic process aimed at creating molecules that can selectively interact with a specific biological target. scispace.com These probes are essential for studying and modulating biological systems. ljmu.ac.uk The synthesis often involves modifying the core naphthyridinone structure to incorporate reporter groups or functional handles. For instance, an alkyne derivative can be synthesized to participate in copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry reactions. This allows for the attachment of various payloads, such as fluorescent dyes or affinity tags, enabling target visualization and pull-down experiments. ljmu.ac.uk The modular and convergent nature of modern synthetic chemistry facilitates the creation of libraries of these probes, allowing for the exploration of new areas of chemical space. scispace.com

Specificity and Selectivity Profiling of Probes (e.g., for Bromodomains)

A critical attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. researchgate.net Naphthyridinone-based inhibitors have been notably developed for bromodomains, which are epigenetic readers of acetylated lysine (B10760008) residues. chemistryviews.org The high structural similarity among bromodomain family members presents a significant challenge in achieving selectivity. researchgate.net

Structure-based drug design has been employed to optimize naphthyridinone templates into selective inhibitors for specific bromodomains, such as TATA-Binding Protein Associated Factor 1 (TAF1). nih.gov For example, the naphthyridone scaffold has been used to develop inhibitors that show a preference for BRD9 over other BET family members like BRD4. nih.gov The introduction of specific functional groups, such as a pendant amine, can dramatically influence selectivity by forming unique interactions with target-specific residues. nih.gov The selectivity of these probes is typically evaluated through broad screening panels against a wide range of bromodomains and other protein families.

Mechanism of Probe-Target Interaction (e.g., Hydrogen Bonding, π-interactions)

The interaction between a naphthyridinone-based probe and its target is governed by a combination of non-covalent forces. X-ray crystallography and molecular modeling have provided detailed insights into these binding mechanisms. In the context of bromodomain inhibition, these interactions are key to both affinity and selectivity.

For instance, studies on a BRD9 inhibitor revealed that the naphthyridinone ring forms a hydrogen bond with the side chain of a key asparagine residue (Asn100). nih.gov Furthermore, the probe engages in crucial π–π stacking interactions with an aromatic tyrosine residue (Tyr106) in the binding pocket, which is a common feature for recognition of the acetyl-lysine binding site. nih.gov These specific interactions anchor the probe within the target protein and are fundamental to its inhibitory activity.

Naphthyridinone Scaffolds in Kinase Inhibition Research

The naphthyridinone scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors for cancer therapy. nih.govnih.gov Various isomers of the naphthyridine core have been explored to target different kinases involved in oncogenic signaling pathways.

For example, a novel 2,7-naphthyridinone scaffold was designed to create potent inhibitors of the MET kinase, a key driver in many cancers. nih.gov Detailed structure-activity relationship (SAR) studies led to the identification of compound 13f , which showed excellent in vitro potency and in vivo efficacy in tumor xenograft models. nih.gov Similarly, derivatives of naphthyridinone were discovered to be selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle. nih.gov The optimization of a quinolinone hit into a naphthyridinone-based inhibitor resulted in compound 36 , which demonstrated favorable oral pharmacokinetic profiles and significant antitumor efficacy. nih.gov

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2,7-Naphthyridinone Derivatives (e.g., 13f) | c-Met | Exhibited excellent in vivo tumor growth inhibition (95-114% TGI) in xenograft models. | nih.gov |

| Naphthyridinone Derivatives (e.g., 36) | PKMYT1 | Identified as a novel, selective, and potent inhibitor with favorable oral pharmacokinetics. | nih.gov |

| 1,6-Naphthyridine Derivatives (e.g., 26c) | c-Met | Showed potent enzymatic and cytotoxic activities, suppressing c-Met phosphorylation. | nih.gov |

Development of Enzyme Inhibitors (e.g., HIV-RNase H, HIV-Integrase, MIF Tautomerase)

The structural versatility of naphthyridinone derivatives has been leveraged to develop inhibitors against a range of enzymes, particularly those essential for viral replication.

HIV-RNase H: The 1-hydroxy-1,8-naphthyridin-2(1H)-one core has been identified as a potent scaffold for inhibitors of HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication. nih.govumn.eduresearchgate.net Optimization of this scaffold led to compounds with significant potency and selectivity, with the best compounds exhibiting IC₅₀ values as low as 45 nM in biochemical assays. nih.govresearchgate.net These inhibitors function by chelating the divalent metal ions in the enzyme's active site, a mechanism shared with HIV integrase inhibitors. umn.edunih.gov

HIV-Integrase: The naphthyridine scaffold is also a cornerstone of several HIV-1 integrase inhibitors. nih.govnih.gov Derivatives of 8-hydroxy-1,6-naphthyridine-7-carboxamide were found to selectively inhibit the strand transfer process of integration. nih.gov More advanced 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been developed as allosteric inhibitors that bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on integrase, promoting its aberrant multimerization and inhibiting viral replication. nih.gov

MIF Tautomerase: Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with tautomerase activity, making it a target for anti-inflammatory agents. nih.govresearchgate.net While a wide variety of small molecules have been investigated as MIF tautomerase inhibitors, including isoxazolines and derivatives of cinnamic acid, the 1,7-naphthyridin-8(7H)-one scaffold is not prominently featured in the literature for this specific target. nih.govnih.gov

Ligand Design for Receptor Interactions

The naphthyridinone scaffold is also utilized in the design of ligands that interact with various cellular receptors. Its rigid, bicyclic structure provides a fixed geometry that can be decorated with different functional groups to achieve specific and high-affinity binding to receptor pockets. The design process often involves computational modeling to predict binding modes, followed by chemical synthesis and biological evaluation to confirm receptor affinity and functional activity. These ligands are valuable as pharmacological tools to study receptor function and as starting points for the development of new therapeutics.

Naphthyridinone Derivatives as Scaffold for Antimicrobial Agents

The 1,8-naphthyridinone core is historically significant in the field of antimicrobial agents. The first drug from this class was nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.gov It functions by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov

This foundational discovery spurred the development of a vast number of derivatives, including the highly successful fluoroquinolone antibiotics. Structure-activity relationship (SAR) studies have shown that specific substitutions on the naphthyridinone ring are crucial for potency and spectrum of activity. For example, the presence of a cyclopropyl (B3062369) group at the N-1 position and a fluorine atom at C-6 often enhances antibacterial activity. nih.gov Some derivatives have also been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, indicating a synergistic effect. nih.gov

| Compound/Derivative Class | Mechanism of Action | Target Organisms | Reference |

|---|---|---|---|

| Nalidixic Acid | Inhibition of DNA gyrase (subunit A) | Gram-negative bacteria | nih.gov |

| Fluorinated 1,8-naphthyridines | Inhibition of DNA gyrase | Broad-spectrum antibacterial activity | nih.gov |

| 7-methyl-1,8-naphthyridinone-triazoles | Potential DNA gyrase inhibition | Selective activity against B. subtilis | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Modulation of antibiotic activity (synergism) | Multi-resistant E. coli, S. aureus, P. aeruginosa | nih.gov |

Application in Target Identification and Validation Studies

Derivatives of the 1,7-naphthyridinone core have emerged as valuable tools in the complex process of identifying and validating new drug targets. Through strategic chemical design, these compounds can be tailored to interact with specific proteins, allowing researchers to probe their biological functions and assess their potential as therapeutic intervention points.

A notable example of this application is the discovery of a novel series of 1,7-naphthyridine (B1217170) derivatives as potent inhibitors of Son of Sevenless homolog 1 (SOS1). nih.gov SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a crucial role in the activation of KRAS, a protein frequently mutated in various cancers. nih.gov The identification of inhibitors for SOS1 is a significant step in targeting KRAS-driven tumors.

In a focused drug discovery effort, a scaffold hopping strategy led to the design and synthesis of 1,7-naphthyridine derivatives. Among these, compound HH0043 was identified as a lead compound with potent activity in both biochemical and cellular assays. nih.gov This discovery validates SOS1 as a druggable target and establishes the 1,7-naphthyridine scaffold as a promising starting point for the development of clinical candidates. nih.gov The oral administration of HH0043 demonstrated significant tumor growth inhibition in a xenograft mouse model with a KRAS mutation, further validating the therapeutic potential of targeting the KRAS-SOS1 interaction. nih.gov

| Compound | SOS1-KRAS Interaction Inhibition (IC50, nM) | Cellular Activity (p-ERK IC50, nM) | Target |

|---|---|---|---|

| HH0043 | 7.8 | 15.2 | SOS1 |

Furthermore, the broader class of naphthyridinone derivatives has been instrumental in targeting other critical proteins in oncology. For instance, derivatives of the isomeric 1,6-naphthyridin-2(1H)-one have been developed as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). acs.org FGFR4 is a key driver in hepatocellular carcinoma (HCC), making it an important therapeutic target. acs.org The successful development of these inhibitors showcases the utility of the naphthyridinone scaffold in generating selective chemical probes to validate the therapeutic hypothesis of targeting specific kinases in cancer.

The general class of 1,7-naphthyridin-8(7H)-one and its derivatives have also been explored as potential inhibitors of various enzymes, including PARP1 and cholinesterases, indicating their potential utility in probing the roles of these enzymes in different disease contexts.

The application of naphthyridinone derivatives is not limited to oncology. Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been disclosed as a new structural class of potent and specific phosphodiesterase 5 (PDE5) inhibitors. nih.gov This highlights the versatility of the naphthyridine scaffold in the development of chemical tools for a range of biological targets.

In the field of infectious diseases, derivatives of 8-hydroxy-naphthyridines have been identified with potent in vitro antileishmanial activity. nih.gov While the specific target of these compounds within the parasite is not yet fully elucidated, they serve as critical chemical tools for phenotypic screening and subsequent target deconvolution studies aimed at identifying novel antiparasitic drug targets.

The development of fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold further underscores the application of this heterocyclic system in chemical biology. mdpi.com These fluorescent probes are designed to investigate enzyme binding sites and nucleic acid interactions, providing a powerful tool for studying fundamental biological processes at the molecular level. mdpi.com

Future Directions and Research Opportunities for 3 Methoxy 1,7 Naphthyridin 8 7h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of research into 3-methoxy-1,7-naphthyridin-8(7H)-one is intrinsically linked to the availability of efficient and sustainable synthetic methodologies. Future efforts should focus on moving beyond traditional multi-step, high-temperature reactions towards greener and more atom-economical approaches.

Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry offer substantial advantages. mdpi.comresearchgate.netsci-hub.se Microwave irradiation, for instance, has been shown to dramatically reduce reaction times from hours to minutes and improve yields for the synthesis of various naphthyridine derivatives. researchgate.netrasayanjournal.co.in Similarly, flow chemistry provides enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. mdpi.comfrontiersin.org The application of these technologies to the synthesis of the 1,7-naphthyridin-8(7H)-one core could streamline the production of the parent compound and its derivatives, facilitating broader biological screening. sphinxsai.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Naphthyridine Synthesis

| Methodology | Key Advantages | Potential Impact on this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced energy efficiency. researchgate.netrasayanjournal.co.inresearchgate.net | Rapid generation of a library of derivatives for screening. |

| Continuous Flow Chemistry | Enhanced safety, scalability, high purity, automation. mdpi.comsci-hub.se | Facilitates large-scale production for advanced preclinical studies. |

| Green Catalysis | Use of eco-friendly and reusable catalysts (e.g., ionic liquids), milder reaction conditions. researchgate.netdntb.gov.ua | Reduced environmental impact and cost of synthesis. |

| One-Pot Reactions | Increased efficiency, reduced solvent waste and purification steps. researchgate.net | Streamlined access to complex derivatives. |

Exploration of Underexplored Derivatization Strategies

The biological activity of the 1,7-naphthyridin-8(7H)-one scaffold can be finely tuned through strategic derivatization. While some structure-activity relationship (SAR) studies have been conducted on related naphthyridine cores, a systematic exploration of the derivatization potential of this compound is a critical future direction. nih.govmdpi.comresearchgate.net

Key positions for modification include:

The Methoxy (B1213986) Group (C3): Substitution of the methoxy group with other alkoxy, aryloxy, or amino groups could significantly impact target binding and selectivity.

The Lactam Nitrogen (N7): Alkylation or arylation at this position can modulate the compound's physicochemical properties, such as solubility and cell permeability.

The Pyridine (B92270) Ring (C2, C4, C5, C6): Introduction of various substituents (e.g., halogens, alkyl, aryl, nitro, or amino groups) can alter the electronic properties and steric profile of the molecule, leading to new interactions with biological targets. For example, introducing a bromine atom at the C6 position has been shown to enhance the antibacterial activity of some 1,8-naphthyridinone derivatives. mdpi.com

A comprehensive SAR study, guided by parallel synthesis and high-throughput screening, will be instrumental in identifying derivatives with improved potency and selectivity for specific biological targets. nih.gov

Advanced Computational Prediction of Reactivity and Interaction Mechanisms

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, thereby saving time and resources. For this compound, advanced computational methods can provide deep insights into its chemical properties and biological interactions.

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectral properties of the molecule. acs.orgresearchgate.net These studies can help predict sites of metabolic transformation and guide the design of more stable derivatives.

Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how derivatives of the naphthyridinone scaffold might bind to specific protein targets, such as kinases or DNA gyrase. mdpi.com By simulating the dynamic interactions between the ligand and the protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity. acs.org Such computational approaches have been successfully applied to other naphthyridine-based luminophors to understand their photophysical properties, demonstrating the utility of these methods. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govspringernature.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data from naphthyridine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, unsynthesized compounds. stanford.edumdpi.comnih.govacs.org This allows for the in silico screening of virtual libraries, focusing synthetic efforts on the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the 1,7-naphthyridin-8(7H)-one core, optimized for specific properties like high binding affinity to a target and drug-like characteristics. researchgate.net

Reaction Prediction: AI can assist in planning synthetic routes by predicting the outcomes of chemical reactions, thus accelerating the development of efficient synthetic pathways. rsc.org

The use of AI and ML promises to significantly shorten the timeline and reduce the costs associated with discovering new drug candidates based on this scaffold. nih.govresearchgate.net

Table 2: Applications of AI/ML in Naphthyridinone Research

| AI/ML Application | Description | Potential Benefit |

|---|---|---|

| QSAR Modeling | Develop models that correlate chemical structure with biological activity. nih.gov | Prioritize synthesis of potent analogues. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. springernature.commdpi.com | Reduce late-stage attrition of drug candidates. |

| Generative Design | Create novel molecular structures with desired properties. researchgate.net | Explore new chemical space and identify novel leads. |

| Synthetic Route Planning | Predict optimal reaction pathways and conditions. rsc.org | Accelerate the synthesis of target compounds. |

Expanding the Scope of Naphthyridinone Scaffold in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological pathways. nih.gov The naphthyridinone scaffold, with its rigid structure and tunable properties, is an excellent candidate for the development of highly selective chemical probes. nih.govresearchgate.net Derivatives of this compound could be designed to target specific enzymes or receptors with high affinity. nih.gov

Future research should focus on:

Developing Selective Inhibitors: By optimizing the substitution pattern, it may be possible to create exquisitely selective inhibitors for targets like casein kinase 2 (CK2), similar to other reported naphthyridine-based probes. nih.govresearchgate.net

Creating Fluorescent Probes: The intrinsic fluorescence of some naphthyridine derivatives can be exploited. mdpi.comnih.gov By conjugating the scaffold with fluorophores or designing derivatives with environment-sensitive fluorescence, probes can be developed for bioimaging applications, such as visualizing nucleic acids in mitochondria or labeling specific proteins in living cells. rsc.orgnih.govresearchgate.net

Designing Affinity-Based Probes: Functionalizing the scaffold with reactive groups or photo-crosslinkers would enable the creation of probes for target identification and validation through affinity-based protein profiling.

The development of a well-characterized chemical probe based on this scaffold would be a significant contribution to the field of chemical biology. hilarispublisher.com

Multidisciplinary Research Collaborations in Chemical Biology

Realizing the full potential of this compound will require a collaborative, multidisciplinary approach. The complexity of modern drug discovery and chemical probe development necessitates the integration of expertise from various fields.

Effective research programs will involve close collaboration between:

Synthetic Organic Chemists: To devise and execute efficient and diverse synthetic routes.

Computational Chemists: To perform predictive modeling and provide theoretical insights to guide experimental design.

Biochemists and Molecular Biologists: To perform biological assays, validate targets, and elucidate mechanisms of action. hilarispublisher.com

Pharmacologists: To evaluate the in vivo efficacy and pharmacokinetic properties of lead compounds.

Such collaborations are essential for translating fundamental chemical discoveries into tangible tools and therapeutic leads that can address significant biological questions. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-methoxy-1,7-naphthyridin-8(7H)-one derivatives?

The synthesis of 3-methoxy derivatives typically involves:

- Cyclization of substituted pyridines : For example, methyl 4-chloro-3-(prop-1-ynyl)picolinate reacts with hydroxylamine in methanol/KOH to form the naphthyridine core .

- Alkoxide-induced rearrangements : Quinolinimidoacetamides undergo Gabriel-Colman-type rearrangements under basic conditions to yield 1,7-naphthyridinones. This method allows substituent diversification .

- Bromination/Functionalization : Brominating agents like NBS can introduce halogens at specific positions, enabling further cross-coupling reactions (e.g., Suzuki coupling) for structural diversification .

Key reagents : Sodium ethoxide, hydroxylamine, N-bromosuccinimide (NBS).

Optimization : Purification via recrystallization or chromatography is critical for high yields (>70%) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multi-technique analysis:

- NMR Spectroscopy : 1H and 13C NMR identify hydrogen/carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm for -OCH3) .

- IR Spectroscopy : Confirms lactam carbonyl (C=O stretch ~1680 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 190 for C9H10N2O2) and fragmentation patterns validate the molecular formula .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O bond ~1.22 Å) and hydrogen-bonding networks (e.g., dimeric O—H⋯O interactions) .

Q. What biological activities are associated with this compound?

Key activities include:

- Antitumor Effects : Derivatives exhibit IC50 values of 1.09–6.0 µM against cancer cells (e.g., MCF-7, HepG2) via apoptosis induction (mitochondrial pathway) .

- Anti-inflammatory Action : Reduces TNF-α and IL-1β levels in colitis models (e.g., 50% reduction in TNF-α at 10 mg/kg dosage) .

- Enzyme Inhibition : Potent PARP1 inhibition (IC50 <0.31 µM) and cholinesterase inhibition (relevant to neurodegenerative diseases) .

| Activity | Derivative | IC50 (µM) | Target |

|---|---|---|---|

| Antitumor | 6-Methyl derivative | 2.74–3.18 | SW480/HCT116 cells |

| PARP1 Inhibition | 2-Chloro derivative | <0.31 | PARP1 enzyme |

| Antibacterial | 2-Chloro-1,7-naphthyridin-8-one | Moderate | Gram-positive bacteria |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Temperature Control : Maintain <100°C during cyclization to prevent decomposition .

- Catalyst Screening : Use Pd(OAc)2 for cross-coupling reactions (e.g., Suzuki coupling) to improve regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates early .

Case Study : Bromination of 1,7-naphthyridin-8(7H)-one with NBS in acetonitrile at 25°C achieves >90% yield with minimal di-brominated by-products .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for antitumor activity?

- Multi-parametric Analysis : Combine IC50 data with computational docking (e.g., AutoDock Vina) to assess binding affinity to targets like Bcl-2 or EGFR .

- Orthogonal Assays : Validate apoptosis induction via flow cytometry (Annexin V/PI staining) alongside mitochondrial membrane potential assays .

- Meta-Analysis : Compare IC50 trends across cell lines (e.g., lower activity in K562 vs. MCF-7 may reflect differential expression of apoptotic regulators) .

Example : A derivative showing poor activity in HepG2 (IC50 12 µM) but efficacy in MCF-7 (IC50 4.5 µM) suggests cell-specific uptake or target expression differences .

Q. What computational methods predict interactions between 3-methoxy derivatives and biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding stability to enzymes (e.g., PARP1) over 100 ns trajectories using AMBER or GROMACS .

- QSAR Modeling : Develop models correlating substituent electronegativity (e.g., Hammett σ values) with IC50 data to guide synthesis .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological nucleophiles (e.g., glutathione) .

Toolkits : Schrödinger Suite, MOE, and PyMol for visualization of binding poses (e.g., hydrogen bonds with PARP1’s NAD+ binding site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.